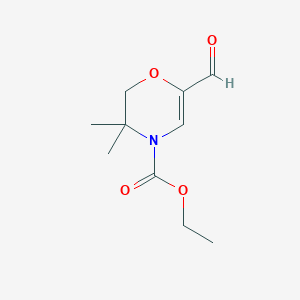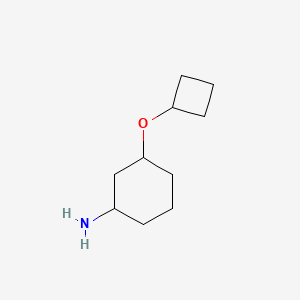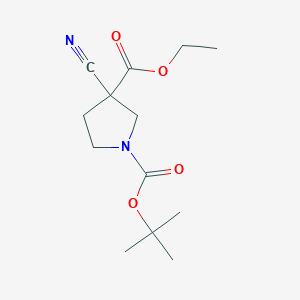![molecular formula C10H11F3N2 B13487140 2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine CAS No. 2866322-75-8](/img/structure/B13487140.png)
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine is a compound that features a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring. This unique structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where trifluoromethyl radicals or nucleophilic trifluoromethyl sources are employed . The reaction conditions often include the use of hydrosilylation reactions to activate the substrates, followed by reactions with reagents like Togni Reagent I .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and scalable methods to introduce the trifluoromethyl group. The choice of reagents and conditions is optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives of the original compound .
Applications De Recherche Scientifique
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target pathways . The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylpyridine: Similar in structure but lacks the cyclobutyl ring.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Contains a chloro group instead of the cyclobutyl ring.
6-(Trifluoromethyl)-3-pyridinamine: Similar pyridine structure but different substitution pattern.
Uniqueness
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine is unique due to the presence of both the trifluoromethyl group and the cyclobutyl ring, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
2866322-75-8 |
|---|---|
Formule moléculaire |
C10H11F3N2 |
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
2-[1-(trifluoromethyl)cyclobutyl]pyridin-3-amine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9(4-2-5-9)8-7(14)3-1-6-15-8/h1,3,6H,2,4-5,14H2 |
Clé InChI |
WQWMEWKAKCPKCV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=C(C=CC=N2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13487064.png)






![[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13487113.png)


![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13487143.png)
![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13487150.png)

